Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

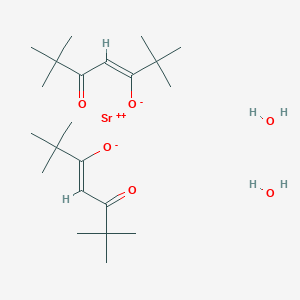

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate is an organometallic compound that belongs to the family of metal β-diketonates. It is commonly used as a precursor in various chemical vapor deposition (CVD) processes due to its volatility and stability. The compound is characterized by the presence of strontium ions coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands and two water molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate typically involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then isolated through filtration and drying processes to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield strontium metal.

Substitution: The ligands can be substituted with other β-diketonates or similar ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or ozone, and the reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, often under an inert atmosphere.

Substitution: Ligand substitution reactions may involve the use of other β-diketonates in an organic solvent.

Major Products

Oxidation: Strontium oxide and carbon dioxide.

Reduction: Strontium metal and organic by-products.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of strontium-containing materials, including strontium oxide thin films.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.

Industry: Utilized in the production of advanced ceramics and electronic components through CVD processes.

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate involves the coordination of strontium ions with the β-diketonate ligands. This coordination stabilizes the strontium ions and facilitates their incorporation into various materials during CVD processes. The molecular targets and pathways involved depend on the specific application, such as the formation of strontium oxide films in electronic devices.

Comparison with Similar Compounds

Similar Compounds

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)

Uniqueness

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate is unique due to its specific coordination with strontium ions, which imparts distinct properties such as high thermal stability and volatility. These properties make it particularly suitable for use in CVD processes for the deposition of strontium-containing films, which are essential in various advanced technological applications.

Biological Activity

Introduction

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium dihydrate (often abbreviated as Sr(TMHD)₂·2H₂O) is a coordination compound of strontium that has garnered attention in various fields, particularly in materials science and biological applications. This article explores the biological activity of this compound, including its synthesis, characterization, and potential applications based on recent research findings.

- Molecular Formula : C₁₁H₁₉O₂Sr

- Molecular Weight : 454.16 g/mol (anhydrous form)

- CAS Number : 199445-30-2

- Appearance : Light yellow powder

- Solubility : Insoluble in water

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The resulting complex can be characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) to confirm its structure and purity .

Osteogenic Activity

Strontium is known for its role in bone health. Research indicates that strontium compounds can stimulate osteoblast proliferation and differentiation:

- Osteogenic Effects : Strontium enhances the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), promoting bone formation and reducing resorption. This property makes strontium complexes potential candidates for treating osteoporosis .

Case Studies

- Strontium and Bone Health : A study published in Bone journal demonstrated that strontium ranelate significantly increased bone mineral density in postmenopausal women with osteoporosis. Similar effects are expected from other strontium compounds due to their biological activity .

- Antimicrobial Efficacy : In a comparative study of various metal complexes, strontium complexes exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds could serve as alternatives to traditional antibiotics .

Applications in Materials Science

This compound is also utilized in materials science as a precursor for thin films and coatings through chemical vapor deposition (CVD). Its unique properties allow for the creation of materials with enhanced mechanical and chemical stability.

| Application Area | Description |

|---|---|

| Biomedical | Potential use in bone regeneration therapies |

| Antimicrobial Agents | Development of coatings with antibacterial properties |

| Materials Science | Precursor for advanced material synthesis |

Properties

Molecular Formula |

C22H42O6Sr |

|---|---|

Molecular Weight |

490.2 g/mol |

IUPAC Name |

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |

InChI |

InChI=1S/2C11H20O2.2H2O.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H2;/q;;;;+2/p-2/b2*8-7-;;; |

InChI Key |

GXFHBHAXFNPAJH-KKUWAICFSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Sr+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Sr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.